7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one
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Overview
Description
7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a pyrido[3,2-d]pyrimidin-4-one core structure with a bromine atom at the 7th position and a tert-butyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of 2-amino-3-bromo-4-tert-butylpyridine with formamide under acidic conditions to form the pyrido[3,2-d]pyrimidin-4-one ring system . The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically require a polar aprotic solvent and may be catalyzed by a base.
Oxidation and Reduction: Standard oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the compound.
Scientific Research Applications
7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Chemical Research: Its unique structure makes it a valuable compound for studying heterocyclic chemistry and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that are crucial for cancer cell proliferation . The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one
- tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a tert-butyl group. This combination of features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H12BrN3O |
---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
7-bromo-2-tert-butyl-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H12BrN3O/c1-11(2,3)10-14-7-4-6(12)5-13-8(7)9(16)15-10/h4-5H,1-3H3,(H,14,15,16) |
InChI Key |
YAKZKZWVGQQFSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C(=O)N1)N=CC(=C2)Br |
Origin of Product |
United States |
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